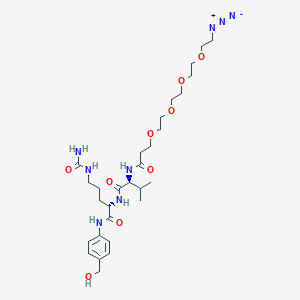

Azido-PEG4-Val-Cit-PAB-OH

Description

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48N8O9/c1-21(2)26(36-25(39)9-12-43-14-16-45-18-19-46-17-15-44-13-11-33-37-31)28(41)35-24(4-3-10-32-29(30)42)27(40)34-23-7-5-22(20-38)6-8-23/h5-8,21,24,26,38H,3-4,9-20H2,1-2H3,(H,34,40)(H,35,41)(H,36,39)(H3,30,32,42)/t24-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXRCLOURQJMPLC-AHWVRZQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48N8O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

652.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Azido-PEG4-Val-Cit-PAB-OH: A Key Linker for Advanced Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG4-Val-Cit-PAB-OH is a sophisticated, cleavable linker molecule central to the development of next-generation antibody-drug conjugates (ADCs). ADCs are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload. The linker component is critical, ensuring the ADC remains stable in circulation while enabling the selective release of the payload within target cancer cells. This guide provides a comprehensive overview of the structure, properties, and applications of this compound, complete with detailed experimental protocols and quantitative data to support researchers in the field of drug development.

Core Structure and Properties

This compound is a multi-component system, with each part playing a crucial role in its function.[1][2]

-

Azido Group (N₃): This functional group serves as a bioorthogonal handle for "click chemistry." It allows for the highly specific and efficient conjugation of the linker to an alkyne-modified antibody via either a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC).[3]

-

Polyethylene (B3416737) Glycol (PEG4) Spacer: The four-unit polyethylene glycol chain is a hydrophilic spacer that enhances the aqueous solubility of the ADC.[4] This can help to prevent aggregation, which is a common challenge with ADCs carrying hydrophobic payloads, and can improve the overall pharmacokinetic profile of the conjugate.[4]

-

Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence is specifically designed to be cleaved by cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[5] This enzymatic cleavage is the primary mechanism for the intracellular release of the cytotoxic payload. The Val-Cit linker is known for its relative stability in the bloodstream and its efficient cleavage within the lysosomal compartment.[6]

-

p-Aminobenzyl Alcohol (PAB) Self-Immolative Spacer: Following the cleavage of the Val-Cit dipeptide by cathepsin B, the PAB spacer undergoes a spontaneous 1,6-elimination reaction. This "self-immolative" cascade results in the release of the unmodified, active payload.[5]

-

Hydroxyl Group (-OH): This terminal hydroxyl group provides the attachment point for the cytotoxic payload.

The logical relationship between the structural components and their functions is illustrated in the diagram below.

Caption: Structure-Function Relationship of this compound.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₉H₄₈N₈O₉ | --INVALID-LINK-- |

| Molecular Weight | 652.75 g/mol | --INVALID-LINK-- |

| CAS Number | 2055024-64-9 | --INVALID-LINK-- |

| Purity | Typically >95% | --INVALID-LINK-- |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Soluble in DMSO, DMF | --INVALID-LINK-- |

| Storage | -20°C, protected from light and moisture | --INVALID-LINK-- |

Mechanism of Action in Antibody-Drug Conjugates

The mechanism of action for an ADC utilizing the this compound linker is a multi-step process that leads to the targeted delivery and release of a cytotoxic payload.

-

Circulation and Targeting: The ADC circulates in the bloodstream, and the monoclonal antibody component targets and binds to a specific antigen on the surface of a cancer cell.

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell via receptor-mediated endocytosis, eventually being trafficked to the lysosome.

-

Enzymatic Cleavage: Within the acidic environment of the lysosome, cathepsin B and other lysosomal proteases recognize and cleave the Val-Cit dipeptide of the linker.

-

Self-Immolation and Payload Release: The cleavage of the Val-Cit linker triggers the spontaneous 1,6-elimination of the PAB spacer, which in turn releases the active cytotoxic payload into the cytoplasm of the cancer cell.

-

Cytotoxicity: The released payload can then exert its cell-killing effect, for example, by inhibiting tubulin polymerization or damaging DNA, leading to apoptosis of the cancer cell.

The signaling pathway for payload release is depicted below.

Caption: ADC Payload Release Pathway.

Experimental Protocols

Synthesis of Azido-PEG4-Val-Cit-PAB-MMAE

This protocol describes the synthesis of the drug-linker conjugate, Azido-PEG4-Val-Cit-PAB-MMAE, from this compound and the cytotoxic payload, monomethyl auristatin E (MMAE).

Materials:

-

This compound

-

Monomethyl auristatin E (MMAE)

-

Anhydrous Dimethylformamide (DMF)

-

1-Hydroxybenzotriazole (HOBt)

-

High-Performance Liquid Chromatography (HPLC) system for monitoring and purification

Procedure:

-

Dissolution: Dissolve this compound (1.1 equivalents) and MMAE (1.0 equivalent) in anhydrous DMF.[7]

-

Coupling: Add HOBt (1.0 equivalent) and pyridine to the solution.[7]

-

Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by HPLC until the starting materials are consumed.

-

Purification: Upon completion, purify the crude product by semi-preparative HPLC to obtain the desired Azido-PEG4-Val-Cit-PAB-MMAE.

-

Lyophilization: Lyophilize the purified product to obtain a solid.

Antibody Conjugation via SPAAC (Copper-Free Click Chemistry)

This protocol outlines the conjugation of the Azido-PEG4-Val-Cit-PAB-MMAE to an antibody that has been engineered to contain a strained alkyne, such as dibenzocyclooctyne (DBCO).

Materials:

-

DBCO-modified monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

-

Azido-PEG4-Val-Cit-PAB-MMAE

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Size-Exclusion Chromatography (SEC) system for purification

Procedure:

-

Drug-Linker Preparation: Dissolve the Azido-PEG4-Val-Cit-PAB-MMAE in anhydrous DMSO to prepare a stock solution.

-

Conjugation Reaction: Add the dissolved drug-linker to the DBCO-modified antibody solution. The molar excess of the drug-linker should be optimized to achieve the desired drug-to-antibody ratio (DAR).

-

Incubation: Gently mix the reaction and incubate at a specific temperature (e.g., 4°C or room temperature) for a set time (e.g., 1-4 hours). The reaction should be performed in the dark to protect any light-sensitive components.

-

Purification: Purify the resulting ADC using SEC to remove unreacted drug-linker and other small molecules.

-

Characterization: Characterize the purified ADC by methods such as UV-Vis spectroscopy, mass spectrometry, and SEC-HPLC to determine the DAR and aggregation levels.

The experimental workflow for SPAAC conjugation is illustrated below.

Caption: SPAAC Antibody Conjugation Workflow.

In Vitro Cathepsin B Cleavage Assay

This assay is used to determine the rate of payload release from the ADC in the presence of cathepsin B.

Materials:

-

Purified ADC

-

Recombinant human cathepsin B

-

Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5

-

Activation Buffer: Assay Buffer containing 2 mM DTT (prepare fresh)

-

Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

-

LC-MS system for analysis

Procedure:

-

Enzyme Activation: Pre-activate the cathepsin B by incubating it in the Activation Buffer.

-

Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.

-

Initiate Reaction: Start the cleavage reaction by adding the activated cathepsin B solution to the ADC mixture. The final enzyme concentration is typically in the nanomolar range, and the ADC concentration is in the micromolar range.

-

Incubation: Incubate the reaction at 37°C.

-

Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding it to the quenching solution.

-

Analysis: Analyze the samples by LC-MS to quantify the amount of released payload at each time point.

-

Data Analysis: Plot the concentration of the released payload versus time to determine the cleavage kinetics.

In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma to assess the potential for premature payload release.

Materials:

-

Purified ADC

-

Human plasma

-

Phosphate-buffered saline (PBS)

-

37°C incubator

-

LC-MS or ELISA-based methods for analysis

Procedure:

-

ADC Incubation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in human plasma. Prepare a control sample by diluting the ADC in PBS.

-

Incubation: Incubate the samples at 37°C with gentle shaking.

-

Time-Point Sampling: Collect aliquots of the plasma and PBS samples at various time points (e.g., 0, 24, 48, 96, 168 hours). Immediately freeze the collected aliquots at -80°C to stop any further degradation until analysis.

-

Sample Analysis:

-

To measure intact ADC (DAR): Isolate the ADC from the plasma using immunoaffinity capture (e.g., Protein A beads). Analyze the intact ADC by LC-MS to determine the average DAR at each time point. A decrease in DAR over time indicates linker cleavage or payload loss.

-

To measure released payload: Extract the free payload from the plasma samples and quantify using LC-MS.

-

-

Data Analysis: Plot the percentage of intact ADC or the concentration of released payload over time to determine the plasma stability.

Quantitative Data

While specific kinetic data for this compound is not extensively published, the cleavage kinetics are expected to be similar to other Val-Cit-PAB linkers.

| Parameter | Value | Condition | Reference |

| Cathepsin B Cleavage Half-life (EVCit ADC) | 2.8 h | In vitro assay with human liver cathepsin B | --INVALID-LINK-- |

| Cathepsin B Cleavage Half-life (VCit ADC) | 4.6 h | In vitro assay with human liver cathepsin B | --INVALID-LINK-- |

| Specificity Constant (kcat/KM) for Cathepsin B | (3.68 ± 0.50) × 10⁴ M⁻¹s⁻¹ | For a ferrocene-labeled tetrapeptide substrate | --INVALID-LINK-- |

| Plasma Stability (Val-Cit Linker) | Generally stable in human plasma, less stable in mouse plasma due to carboxylesterase 1c activity. | In vitro and in vivo studies | --INVALID-LINK-- |

Conclusion

This compound is a highly versatile and effective linker for the development of advanced antibody-drug conjugates. Its modular design, incorporating a bioorthogonal handle for precise conjugation, a hydrophilic spacer for improved biophysical properties, a specific enzymatic cleavage site for targeted payload release, and a self-immolative spacer, provides a robust platform for creating ADCs with a wide therapeutic window. The detailed protocols and data presented in this guide offer a valuable resource for researchers and scientists working to advance the field of targeted cancer therapy.

References

- 1. This compound, CAS 2055024-64-9 | AxisPharm [axispharm.com]

- 2. This compound, ADC linker, 2055024-64-9 | BroadPharm [broadpharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to Azido-PEG4-Val-Cit-PAB-OH for Advanced Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG4-Val-Cit-PAB-OH is a highly specialized and versatile linker molecule integral to the development of advanced antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of its structure, mechanism of action, and applications in the targeted delivery of cytotoxic payloads to cancer cells. It is designed to equip researchers, scientists, and drug development professionals with the critical information needed to effectively utilize this linker in their ADC constructs. This guide will delve into the quantitative data available for similar linker systems, detailed experimental protocols, and visual representations of key processes to facilitate a deeper understanding of its utility in oncology research.

Core Components and Functionality

This compound is a multi-component linker system, with each part playing a crucial role in the overall function of the resulting ADC.

-

Azido Group (N₃): This functional group serves as a bioorthogonal handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the precise and efficient conjugation of the linker to an antibody that has been modified to contain a corresponding alkyne or strained alkyne group.

-

Polyethylene Glycol (PEG4): The tetra-ethylene glycol spacer is a hydrophilic component that enhances the solubility and pharmacokinetic properties of the ADC. The PEG spacer can help to mitigate aggregation, which is often a challenge with hydrophobic drug payloads.

-

Valine-Citrulline (Val-Cit): This dipeptide sequence is a critical element of the linker's design, acting as a specific cleavage site for the lysosomal protease, Cathepsin B. Cathepsin B is often upregulated in the tumor microenvironment, providing a targeted release mechanism for the cytotoxic payload within the cancer cell.

-

p-Aminobenzyl Alcohol (PAB): The PAB group functions as a self-immolative spacer. Following the enzymatic cleavage of the Val-Cit dipeptide by Cathepsin B, the PAB moiety undergoes a 1,6-elimination reaction, leading to the release of the free, unmodified cytotoxic drug.

-

Hydroxyl Group (-OH): This terminal hydroxyl group provides a point of attachment for the cytotoxic payload, typically through a carbamate (B1207046) linkage.

Mechanism of Action: Targeted Drug Release

The efficacy of an ADC constructed with this compound hinges on a well-orchestrated series of events that lead to the selective release of the cytotoxic payload within the target cancer cell.

-

Circulation and Targeting: The ADC circulates in the bloodstream, with the linker designed to be stable at physiological pH. The monoclonal antibody component of the ADC specifically recognizes and binds to a target antigen on the surface of a cancer cell.

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically via endocytosis.

-

Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome, an organelle containing a host of degradative enzymes, including Cathepsin B.

-

Enzymatic Cleavage: Within the acidic environment of the lysosome, Cathepsin B recognizes and cleaves the amide bond between the valine and citrulline residues of the linker.

-

Self-Immolation and Payload Release: The cleavage of the dipeptide triggers a spontaneous 1,6-elimination of the PAB spacer, which rapidly releases the active cytotoxic drug into the cytoplasm of the cancer cell.

-

Induction of Apoptosis: The released cytotoxic payload can then exert its cell-killing effect, for instance, by inhibiting microtubule assembly or damaging DNA, ultimately leading to apoptosis of the cancer cell.

Quantitative Data

The following tables summarize key quantitative parameters for Val-Cit-PAB-based linkers. It is important to note that specific data for the this compound linker may vary depending on the specific antibody, payload, and experimental conditions.

Table 1: Plasma Stability of Val-Cit-PAB Containing ADCs

| Species | Plasma Stability (Half-life) | Key Enzyme(s) Involved in Premature Cleavage | Reference(s) |

| Human | High (generally stable) | - | |

| Mouse | Low (prone to premature cleavage) | Carboxylesterase 1c (Ces1c) |

Table 2: In Vitro Cytotoxicity of ADCs with Val-Cit-PAB Linkers

| Cancer Cell Line | Target Antigen | Payload | IC50 (ng/mL) | Reference(s) |

| SK-BR-3 (Breast Cancer) | HER2 | MMAE | ~10-100 | |

| NCI-N87 (Gastric Cancer) | HER2 | MMAE | ~10-100 | |

| Karpas-299 (Anaplastic Large Cell Lymphoma) | CD30 | MMAE | ~1-10 |

Note: IC50 values are highly dependent on the specific ADC construct and the cell line being tested. The values presented are representative ranges found in the literature for ADCs utilizing Val-Cit-PAB linkers.

Experimental Protocols

Protocol 1: Antibody-Linker Conjugation via SPAAC

This protocol outlines the strain-promoted azide-alkyne cycloaddition (SPAAC) for conjugating the azido-functionalized linker to a dibenzocyclooctyne (DBCO)-modified antibody.

Materials:

-

DBCO-modified monoclonal antibody (in PBS, pH 7.4)

-

Azido-PEG4-Val-Cit-PAB-Payload conjugate (dissolved in DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO (anhydrous)

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

-

Protein concentrator (e.g., Amicon® Ultra)

Procedure:

-

Antibody Preparation:

-

If not already modified, introduce a DBCO group onto the antibody using a commercially available DBCO-NHS ester. Follow the manufacturer's protocol for the labeling reaction and subsequent purification to remove excess labeling reagent.

-

Ensure the final DBCO-modified antibody is in an amine-free buffer such as PBS at a concentration of 1-10 mg/mL.

-

-

Drug-Linker Preparation:

-

Dissolve the Azido-PEG4-Val-Cit-PAB-Payload conjugate in anhydrous DMSO to create a stock solution (e.g., 10 mM).

-

-

Conjugation Reaction:

-

In a microcentrifuge tube, add the DBCO-modified antibody.

-

Add the desired molar excess of the Azido-PEG4-Val-Cit-PAB-Payload stock solution to the antibody. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid antibody denaturation.

-

Gently mix the reaction and incubate at room temperature for 2-4 hours, or overnight at 4°C.

-

-

Purification:

-

Remove the excess, unreacted drug-linker conjugate using a desalting column equilibrated with PBS (pH 7.4).

-

Concentrate the purified ADC using a protein concentrator with an appropriate molecular weight cutoff (e.g., 50 kDa).

-

-

Characterization:

-

Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

-

Assess the purity and aggregation of the final ADC product by size exclusion chromatography (SEC).

-

Protocol 2: In Vitro Cathepsin B Cleavage Assay

This assay is used to confirm the enzymatic release of the payload from the ADC.

Materials:

-

Purified ADC construct

-

Recombinant human Cathepsin B

-

Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, pH 5.5

-

Activation Buffer: Assay Buffer containing 5 mM DTT (prepare fresh)

-

Quenching Solution: Acetonitrile with an internal standard (e.g., a stable isotope-labeled version of the payload)

-

LC-MS/MS system

Procedure:

-

Cathepsin B Activation:

-

Pre-incubate the recombinant Cathepsin B in the Activation Buffer for 15 minutes at 37°C to ensure the enzyme is in its active form.

-

-

Cleavage Reaction:

-

In a microcentrifuge tube, combine the ADC (e.g., 10 µM final concentration) with the pre-warmed assay buffer.

-

Initiate the reaction by adding the activated Cathepsin B solution (e.g., 100 nM final concentration).

-

Incubate the reaction at 37°C.

-

-

Time Points and Quenching:

-

At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Immediately quench the enzymatic reaction by adding 3 volumes of the cold Quenching Solution.

-

-

Sample Analysis:

-

Centrifuge the quenched samples to pellet any precipitated protein.

-

Analyze the supernatant by LC-MS/MS to quantify the amount of released payload at each time point.

-

-

Data Analysis:

-

Plot the concentration of the released payload against time to determine the rate of cleavage.

-

Protocol 3: In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC against cancer cell lines.

Materials:

-

Target antigen-positive and antigen-negative cancer cell lines

-

Complete cell culture medium

-

ADC construct and unconjugated payload (for control)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Plate reader

Procedure:

-

Cell Seeding:

-

Seed the antigen-positive and antigen-negative cells in separate 96-well plates at an appropriate density and allow them to adhere overnight.

-

-

ADC Treatment:

-

Prepare serial dilutions of the ADC and the free payload in complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the ADC or free payload. Include untreated cells as a control.

-

-

Incubation:

-

Incubate the plates for 72-120 hours at 37°C in a humidified incubator with 5% CO₂.

-

-

Cell Viability Measurement:

-

After the incubation period, measure cell viability using a suitable reagent according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

-

Visualizations

Signaling Pathway: ADC Internalization and Payload Release

Caption: Mechanism of ADC internalization, lysosomal trafficking, and payload release.

Experimental Workflow: ADC Synthesis and Characterization

Caption: General experimental workflow for ADC synthesis and characterization.

Conclusion

This compound represents a sophisticated and highly effective linker for the development of next-generation antibody-drug conjugates. Its modular design, incorporating a bioorthogonal handle, a hydrophilic spacer, a specific enzymatic cleavage site, and a self-immolative spacer, provides a robust platform for the targeted delivery of potent cytotoxic agents. A thorough understanding of its mechanism of action, coupled with rigorous in vitro and in vivo evaluation, is paramount to harnessing its full therapeutic potential. This technical guide serves as a foundational resource for researchers dedicated to advancing the field of targeted cancer therapy through the innovative design and application of ADCs.

An In-depth Technical Guide to the Synthesis of Azido-PEG4-Val-Cit-PAB-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a feasible synthesis pathway for Azido-PEG4-Val-Cit-PAB-OH, a crucial heterobifunctional linker used in the development of Antibody-Drug Conjugates (ADCs). The modular design of this linker, featuring a cathepsin B-cleavable Val-Cit dipeptide, a self-immolative p-aminobenzyl alcohol (PAB) spacer, a hydrophilic polyethylene (B3416737) glycol (PEG4) unit, and a bioorthogonal azide (B81097) handle, allows for the precise and controlled delivery of cytotoxic payloads to target cells.

Introduction to the this compound Linker

The this compound linker is a sophisticated chemical entity designed to bridge a cytotoxic drug to a monoclonal antibody. Each component of the linker plays a distinct and critical role in the overall function of the resulting ADC:

-

Valine-Citrulline (Val-Cit): This dipeptide sequence is specifically designed to be cleaved by cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[1][] This enzymatic susceptibility ensures that the cytotoxic payload is released preferentially within the target cancer cells, minimizing off-target toxicity.[]

-

p-Aminobenzyl Alcohol (PAB): The PAB moiety functions as a self-immolative spacer.[3] Upon cleavage of the Val-Cit linker by cathepsin B, the PAB unit undergoes a 1,6-elimination reaction, leading to the release of the unmodified active drug.[3]

-

Polyethylene Glycol (PEG4): The four-unit PEG spacer enhances the hydrophilicity of the linker-drug conjugate. This increased water solubility can improve the pharmacokinetic properties of the ADC, reducing aggregation and potentially leading to a better safety profile.

-

Azide (N3) Group: The terminal azide group provides a versatile handle for conjugation to a payload molecule via "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[4] This bioorthogonal reaction allows for a highly efficient and specific attachment of the drug to the linker.

Synthesis Pathway Overview

The synthesis of this compound is a multi-step process that can be logically divided into two main stages:

-

Synthesis of the Core Dipeptide-Spacer (H₂N-Val-Cit-PAB-OH): This involves the sequential coupling of L-citrulline and L-valine, followed by attachment of the p-aminobenzyl alcohol spacer. The use of protecting groups, such as the fluorenylmethyloxycarbonyl (Fmoc) group, is essential to control the regioselectivity of the amide bond formations.

-

Coupling of the Azido-PEG4 Moiety: The hydrophilic PEG spacer with the terminal azide group is introduced by reacting an activated form of Azido-PEG4-acid with the free amine of the Val-Cit-PAB-OH intermediate.

The overall synthetic workflow is depicted in the diagram below.

Experimental Protocols

The following sections provide detailed experimental protocols for the key steps in the synthesis of this compound.

Stage 1: Synthesis of H₂N-Val-Cit-PAB-OH

Protocol 1: Synthesis of Fmoc-Val-Cit-PAB-OH

This protocol is adapted from a high-yielding, reproducible method that minimizes epimerization.[3]

-

Fmoc-protection of L-Citrulline: L-Citrulline is reacted with Fmoc-Cl or Fmoc-OSu to yield Fmoc-L-Citrulline.

-

Coupling of Fmoc-L-Citrulline to p-Aminobenzyl Alcohol:

-

To a solution of Fmoc-L-Citrulline and p-aminobenzyl alcohol in a suitable solvent such as DMF, a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) are added.

-

The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

The resulting Fmoc-Cit-PAB-OH is then purified, typically by column chromatography.

-

-

Fmoc-deprotection of Fmoc-Cit-PAB-OH:

-

The purified Fmoc-Cit-PAB-OH is dissolved in DMF, and a solution of piperidine in DMF (e.g., 20%) is added.

-

The reaction is stirred at room temperature for a short period (e.g., 1-2 hours) to effect the removal of the Fmoc group.

-

The solvent and excess piperidine are removed under reduced pressure to yield H₂N-Cit-PAB-OH.

-

-

Coupling of Fmoc-L-Valine:

-

The crude H₂N-Cit-PAB-OH is dissolved in DMF, and commercially available Fmoc-Val-OSu (N-α-Fmoc-L-valine N-hydroxysuccinimide ester) is added.

-

The reaction is stirred at room temperature overnight.

-

The product, Fmoc-Val-Cit-PAB-OH, is purified by silica (B1680970) gel flash column chromatography.[5]

-

Protocol 2: Synthesis of H₂N-Val-Cit-PAB-OH

-

Fmoc-deprotection of Fmoc-Val-Cit-PAB-OH:

-

Fmoc-Val-Cit-PAB-OH is dissolved in DMF.[1]

-

An excess of diethylamine (B46881) or piperidine is added, and the mixture is stirred at room temperature for several hours (e.g., 16-24 hours).[1]

-

The solvent is evaporated under reduced pressure, and the residue is triturated with a non-polar solvent like diethyl ether or dichloromethane (B109758) to precipitate the product.[1]

-

The resulting solid, H₂N-Val-Cit-PAB-OH, is collected by filtration and dried. This intermediate is often used in the next step without further purification.[1]

-

Stage 2: Coupling of the Azido-PEG4 Moiety

Protocol 3: Synthesis of this compound

This protocol describes a general method for the coupling of an NHS ester to a primary amine.

-

Reaction Setup:

-

The crude H₂N-Val-Cit-PAB-OH is dissolved in an anhydrous polar aprotic solvent such as DMF or DMSO.

-

A slight molar excess (e.g., 1.1-1.5 equivalents) of commercially available Azido-PEG4-NHS ester is dissolved in the same solvent and added to the solution of H₂N-Val-Cit-PAB-OH.

-

A non-nucleophilic base such as DIPEA (e.g., 2-3 equivalents) is added to the reaction mixture to act as a proton scavenger.

-

-

Reaction Conditions:

-

The reaction mixture is stirred under an inert atmosphere (e.g., nitrogen or argon) at room temperature.

-

The progress of the reaction is monitored by LC-MS until the starting material is consumed.

-

-

Purification:

-

Upon completion, the reaction mixture is diluted with a suitable solvent and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[6]

-

The fractions containing the desired product are collected and lyophilized to yield this compound as a solid.

-

Quantitative Data

The following table summarizes the reported and expected yields for the key synthetic steps.

| Step | Starting Material(s) | Product | Coupling/Deprotection Reagents | Typical Yield (%) | Reference(s) |

| Fmoc-Val-Cit-PAB-OH Synthesis | Fmoc-Cit-PAB-OH and Fmoc-Val-OSu | Fmoc-Val-Cit-PAB-OH | Piperidine/DMF, then coupling | 85 (over 2 steps) | [5] |

| H₂N-Val-Cit-PAB-OH Synthesis | Fmoc-Val-Cit-PAB-OH | H₂N-Val-Cit-PAB-OH | Diethylamine/DMF | Quantitative | [1] |

| This compound Synthesis | H₂N-Val-Cit-PAB-OH and Azido-PEG4-NHS ester | This compound | DIPEA/DMF | - |

Note: The yield for the final coupling step is not explicitly reported in the searched literature and would need to be determined empirically. However, NHS ester couplings are generally efficient, and a good yield can be expected.

Characterization

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques:

-

Mass Spectrometry (MS): To confirm the molecular weight of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of all expected functional groups.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Logical Relationships and Workflows

The synthesis of this compound relies on a series of well-established organic reactions, primarily focused on peptide chemistry. The logical flow of the synthesis is dictated by the need to selectively form amide bonds and introduce the PEG and azide functionalities without unwanted side reactions.

Conclusion

The synthesis of this compound is a challenging but achievable process for chemists experienced in peptide synthesis and bioconjugation techniques. The modular nature of the synthesis allows for potential modifications to the linker, such as altering the PEG chain length or substituting the azide with another functional group, to fine-tune the properties of the resulting ADC. This guide provides a solid foundation for researchers and drug developers to undertake the synthesis of this important class of ADC linkers.

References

- 1. Val-cit-PAB-OH synthesis - chemicalbook [chemicalbook.com]

- 3. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. WO2017066668A1 - Drug-linker conjugate pharmaceutical compositions - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

The Pivotal Role of the PEG4 Spacer in Antibody-Drug Conjugate Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, a critical component connecting these two moieties, profoundly influences the ADC's stability, pharmacokinetics, and overall therapeutic index. Among the various linker technologies, the incorporation of a short, hydrophilic tetraethylene glycol (PEG4) spacer has emerged as a key strategy to overcome challenges associated with hydrophobic payloads. This guide provides a comprehensive technical overview of the multifaceted role of the PEG4 spacer in ADC linkers, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental workflows.

Introduction: The Challenge of Hydrophobicity in ADCs

The conjugation of highly potent, and often hydrophobic, cytotoxic payloads to a monoclonal antibody can lead to significant manufacturing and therapeutic challenges. A primary issue is the increased propensity for aggregation, driven by intermolecular hydrophobic interactions.[1] This aggregation can lead to diminished efficacy, altered pharmacokinetic profiles, and potential immunogenicity.[2][3] Furthermore, the overall hydrophobicity of the ADC can accelerate its clearance from circulation, reducing tumor exposure and narrowing the therapeutic window.[1]

The PEG4 Spacer: A Hydrophilic Solution

The incorporation of a PEG4 spacer within the linker architecture directly addresses the issue of hydrophobicity. Polyethylene glycol is a hydrophilic, biocompatible, and flexible polymer that imparts several advantageous properties to the ADC.[3]

Enhanced Hydrophilicity and Reduced Aggregation

The primary function of the PEG4 spacer is to increase the hydrophilicity of the ADC construct. The repeating ethylene (B1197577) oxide units of the PEG chain are highly solvated in aqueous environments, effectively creating a hydration shell around the hydrophobic payload.[1][3] This "shielding" effect mitigates the intermolecular hydrophobic interactions that lead to aggregation.[1] The flexible nature of the PEG4 chain also provides steric hindrance, further preventing the close association of ADC molecules.[1] This allows for the successful conjugation of a higher number of drug molecules per antibody (a higher drug-to-antibody ratio, or DAR) without inducing significant aggregation.[1][3]

Improved Pharmacokinetics

By reducing aggregation and increasing the overall hydrophilicity of the ADC, the PEG4 spacer can significantly improve its pharmacokinetic (PK) profile.[1] ADCs with reduced aggregation are less prone to rapid clearance by the reticuloendothelial system, leading to a longer plasma half-life and increased overall exposure (Area Under the Curve, AUC).[1][4] This prolonged circulation time allows for greater accumulation of the ADC at the tumor site, enhancing its therapeutic potential. While longer PEG chains can lead to even greater increases in half-life, a short PEG4 spacer often provides a balance between improved stability and maintaining a molecular size conducive to efficient tumor penetration.[1]

Quantitative Impact of PEG4 Spacers on ADC Properties

While specific data can be proprietary, the general trends of PEGylation on ADC performance are well-documented. The following tables summarize the expected quantitative impact of incorporating a PEG4 spacer compared to a non-PEGylated linker.

Table 1: Physicochemical Properties

| Property | Non-PEGylated Linker | PEG4 Spacer Linker | Rationale |

| Aggregation | Higher propensity, especially at high DARs | Significantly reduced | Increased hydrophilicity and steric hindrance from the PEG4 chain.[1][5] |

| Solubility | Lower, may require organic co-solvents for conjugation | Increased | The hydrophilic nature of the PEG4 spacer improves solubility in aqueous buffers.[1] |

| Achievable DAR | Limited by aggregation | Higher DARs are achievable without significant aggregation | The PEG4 spacer mitigates the hydrophobicity of the payload, allowing for higher loading.[1][3] |

Table 2: Pharmacokinetic Parameters

| Parameter | Non-PEGylated Linker | PEG4 Spacer Linker | Rationale |

| Plasma Half-life (t½) | Shorter | Moderately increased | Reduced aggregation and clearance by the reticuloendothelial system.[1][4] |

| Clearance (CL) | Faster | Slower | Increased hydrophilicity and hydrodynamic radius contribute to slower clearance.[4][6] |

| Area Under the Curve (AUC) | Lower | Higher | A direct consequence of prolonged circulation and slower clearance.[4] |

Table 3: Efficacy and Tolerability

| Parameter | Non-PEGylated Linker | PEG4 Spacer Linker | Rationale |

| In Vitro Potency (IC50) | Potentially higher | May be slightly reduced | Steric hindrance from the PEG spacer can sometimes slightly impede binding or internalization, though this effect is often minimal.[7] |

| In Vivo Efficacy | Variable, can be limited by poor PK | Generally improved | Enhanced tumor accumulation due to improved pharmacokinetics often leads to better in vivo antitumor activity.[8][9] |

| Therapeutic Window | Narrower | Wider | Improved tolerability due to reduced off-target toxicity and better efficacy profile.[8][10] |

Experimental Protocols

Synthesis of a Representative Linker-Payload: Maleimide-PEG4-Val-Cit-PABC-MMAE

This protocol describes a representative synthesis of a cleavable linker-payload incorporating a PEG4 spacer.

-

Synthesis of NH2-Val-Cit-PAB-MMAE:

-

Start with Fmoc-Val-Cit-PAB-OH.

-

Couple with MMAE using a coupling agent such as HATU in an organic solvent like DMF.

-

Remove the Fmoc protecting group using a base like piperidine (B6355638) to yield the free amine.[11]

-

-

Synthesis of Maleimide-PEG4-NHS ester:

-

React N-Boc-amido-dPEG4-acid with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) coupling agent (e.g., DCC) to form the NHS ester.

-

Remove the Boc protecting group with an acid such as TFA.

-

React the resulting amine with a maleimide-containing NHS ester (e.g., N-succinimidyl 3-maleimidopropionate) to form the maleimide-PEG4 acid.

-

Activate the carboxylic acid of the maleimide-PEG4 moiety with NHS and a coupling agent to yield the final Maleimide-PEG4-NHS ester.

-

-

Coupling of Maleimide-PEG4 to the Dipeptide-Payload:

-

Dissolve NH2-Val-Cit-PAB-MMAE in an appropriate solvent (e.g., DMF).

-

Add the Maleimide-PEG4-NHS ester and a non-nucleophilic base (e.g., DIEA).

-

Allow the reaction to proceed at room temperature until completion, monitored by HPLC.

-

Purify the final product, Mal-PEG4-Val-Cit-PABC-MMAE, using preparative HPLC.[12][13]

-

Antibody Conjugation and Purification

-

Antibody Reduction:

-

Prepare the antibody (e.g., Trastuzumab) in a suitable buffer such as PBS containing EDTA.

-

Add a reducing agent like TCEP to reduce the interchain disulfide bonds. The molar excess of TCEP will determine the number of disulfides reduced and thus the final DAR.

-

Incubate at 37°C for 1-2 hours.

-

-

Conjugation:

-

Remove the excess TCEP using a desalting column.

-

Immediately add the Mal-PEG4-Val-Cit-PABC-MMAE linker-payload dissolved in an organic co-solvent like DMSO. A typical molar excess of the linker-payload is used.

-

Allow the conjugation reaction to proceed at room temperature for 1-2 hours. The maleimide (B117702) groups will react with the free thiols on the antibody.

-

-

Quenching and Purification:

-

Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to cap any unreacted maleimide groups.

-

Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unreacted linker-payload and other small molecules.[14] Further purification to isolate specific DAR species can be achieved using hydrophobic interaction chromatography (HIC).

-

ADC Characterization: Hydrophobic Interaction Chromatography (HIC)

HIC is a standard method for determining the DAR distribution of ADCs.

-

Instrumentation: A biocompatible HPLC system with a UV detector.

-

Column: A HIC column (e.g., TSKgel Butyl-NPR).

-

Mobile Phase A: High salt buffer (e.g., 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0).[15]

-

Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0).[15]

-

Procedure:

-

Equilibrate the column with a mixture of Mobile Phase A and B.

-

Inject the ADC sample.

-

Elute with a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B).

-

Monitor the absorbance at 280 nm.

-

-

Data Analysis: The different DAR species will elute based on their hydrophobicity, with higher DAR species being more retained. The average DAR can be calculated from the peak areas of the different species.[16]

In Vitro Cytotoxicity Assay (MTT Assay)

-

Materials:

-

Target cancer cell line (e.g., HER2-positive for Trastuzumab ADCs) and a negative control cell line.

-

96-well plates.

-

Complete cell culture medium.

-

ADC, unconjugated antibody, and free payload.

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload. Include untreated cells as a control.

-

Incubate for 72-96 hours.

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Read the absorbance at 570 nm.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.

Visualizing the Mechanism and Workflows

ADC Mechanism of Action and Payload-Induced Apoptosis

The following diagram illustrates the general mechanism of action of an ADC with a cleavable linker and a microtubule-inhibiting payload like MMAE, leading to apoptosis.

References

- 1. benchchem.com [benchchem.com]

- 2. biopharmaspec.com [biopharmaspec.com]

- 3. labinsights.nl [labinsights.nl]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Trastuzumab-MMAU Antibody-Auristatin Conjugates: Valine-Glucoserine Linker with Stabilized Maleimide Conjugation Improves In Vivo Efficacy and Tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. Mal-PEG4-Val-Cit-PAB-MMAE, ADC linker | BroadPharm [broadpharm.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. benchchem.com [benchchem.com]

- 15. agilent.com [agilent.com]

- 16. cellmosaic.com [cellmosaic.com]

An In-depth Technical Guide on the Core Function of the P-Aminobenzyloxycarbonyl (PABC) Self-Immolative Spacer in Drug Delivery

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The p-aminobenzyloxycarbonyl (PABC) spacer is a critical component in the design of advanced drug delivery systems, most notably in antibody-drug conjugates (ADCs). Its primary function is to act as a stable linker between a targeting moiety (like an antibody) and a potent cytotoxic drug, ensuring the drug remains inactive and tethered during systemic circulation. Upon reaching the target cell, a specific trigger initiates a cascade of events leading to the "self-immolation" of the spacer and the subsequent release of the unmodified, fully active drug. This technical guide provides a comprehensive overview of the PABC self-immolative spacer, including its mechanism of action, quantitative performance data, detailed experimental protocols for its evaluation, and visual representations of key processes.

Mechanism of Action: The 1,6-Elimination Cascade

The functionality of the PABC spacer is predicated on a well-characterized 1,6-elimination reaction, an electronic cascade that is triggered by the cleavage of a promoiety linked to the PABC's aniline (B41778) nitrogen.[1] In a typical ADC construct, this trigger is often a dipeptide, such as valine-citrulline (Val-Cit), which is susceptible to cleavage by lysosomal enzymes like Cathepsin B that are abundant within cancer cells.[1]

The process unfolds as follows:

-

Enzymatic Cleavage: Following internalization of the ADC into the target cell, it is trafficked to the lysosome. Here, Cathepsin B cleaves the amide bond between the citrulline residue and the PABC spacer.

-

Unmasking the Aniline Nitrogen: This cleavage exposes the free amino group of the p-aminobenzyl moiety.[1]

-

Self-Immolation: The unmasked aniline nitrogen initiates a rapid and irreversible 1,6-elimination. The lone pair of electrons on the nitrogen atom pushes into the aromatic ring, leading to the cleavage of the carbamate (B1207046) bond and the release of the drug. This process also results in the formation of aza-p-quinone methide, which subsequently hydrolyzes.[1] The key advantage of this mechanism is the release of the drug in its original, unmodified, and fully potent form.

dot

Quantitative Data on PABC Spacer Performance

The efficiency and kinetics of the PABC self-immolation are crucial for the therapeutic efficacy and safety profile of the ADC.[1] Below is a summary of quantitative data from various studies.

| Linker System | Trigger | Payload | Cleavage Condition | Half-life of Release (t½) | Reference |

| Val-Cit-PABC | Cathepsin B | Doxorubicin | In vitro enzymatic assay | ~6 minutes | [1] |

| Val-Cit-PABC | Cathepsin B | MMAE | In vitro enzymatic assay | >80% digestion within 30 minutes | [2] |

| Val-Ala-PABC | Cathepsin B | Tesirine | In vitro enzymatic assay | Slower than Val-Cit | [2] |

| Phe-Lys-PABC | Human Plasma | MMAE | In vitro plasma stability | ~12.5 hours (in mouse plasma) | [3] |

| Val-Cit-PABC | Human Plasma | MMAE | In vitro plasma stability | ~80 hours (in mouse plasma) | [3] |

| N3-VC-Pab-pnp | Cathepsin B | p-nitrophenyl | In vitro enzymatic assay | Rapid cleavage | [4] |

| Val-Cit-PABC | Mouse Plasma | MMAE | In vivo pharmacokinetic study in mice | Relatively unstable | [5] |

| OHPAS linker | Mouse Plasma | - | In vivo pharmacokinetic study in mice | Stable | [5] |

Note: Direct comparative studies under identical conditions are limited. The data presented are illustrative and based on findings from different studies.

Experimental Protocols

Detailed and reproducible protocols are essential for the validation of PABC linker cleavage and stability.

In Vitro Cathepsin B Cleavage Assay

Objective: To quantify the rate and extent of payload release from an ADC construct following incubation with purified human cathepsin B.[4]

Materials:

-

ADC construct with a Val-Cit-PABC linker

-

Purified human Cathepsin B

-

Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, with 5 mM DTT)

-

Quenching Solution (e.g., acetonitrile (B52724) with an internal standard)

-

LC-MS system

Procedure:

-

Reaction Setup: Prepare a solution of the ADC construct in the assay buffer.

-

Enzyme Addition: Initiate the reaction by adding a pre-determined concentration of Cathepsin B.

-

Incubation: Incubate the reaction mixture at 37°C.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Reaction Quenching: Immediately terminate the reaction by adding the aliquot to the cold quenching solution.

-

Sample Preparation: Centrifuge the quenched samples to precipitate the enzyme and other proteins.

-

LC-MS Analysis: Analyze the supernatant by LC-MS to quantify the concentration of the released payload and the remaining intact ADC.

-

Data Analysis: Plot the concentration of the released payload over time to determine the cleavage kinetics (e.g., initial rate, half-life).

dot

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of premature drug release in plasma.

Materials:

-

ADC of interest

-

Human, mouse, or rat plasma

-

Phosphate-buffered saline (PBS) as a control

-

Incubator at 37°C

-

LC-MS system or ELISA setup

Procedure:

-

ADC Incubation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma and in PBS.

-

Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours), collect aliquots.

-

Sample Storage: Immediately freeze the collected aliquots at -80°C to halt further degradation.

-

Quantification of Free Payload (LC-MS):

-

Sample Preparation: Precipitate proteins from the plasma samples (e.g., with acetonitrile) to extract the free payload.

-

LC-MS Analysis: Analyze the extracted samples by LC-MS to quantify the amount of released payload.

-

-

Quantification of Intact ADC (Immuno-affinity Capture LC-MS):

-

Use an immuno-affinity capture method to isolate the ADC from the plasma matrix before LC-MS analysis.

-

-

Data Analysis: Calculate the percentage of intact ADC remaining and the amount of free payload at each time point to determine the linker's stability.

Synthesis of a Val-Cit-PAB-Payload Construct (Fmoc-Val-Cit-PAB-MMAE Example)

Objective: To synthesize a drug-linker construct for subsequent conjugation to an antibody. This protocol outlines a solid-phase synthesis approach.

Materials:

-

Rink amide resin

-

Fmoc-protected amino acids (Fmoc-Cit-OH, Fmoc-Val-OH)

-

p-aminobenzyl alcohol (PABOH)

-

Monomethyl auristatin E (MMAE)

-

Coupling reagents (e.g., HBTU, HOBt, HATU, DIPEA)

-

Deprotection reagent (e.g., piperidine (B6355638) in DMF)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Solvents (DMF, DCM)

-

HPLC for purification

Procedure:

-

Resin Preparation: Swell Rink amide resin in DMF.

-

First Amino Acid Coupling (Citrulline):

-

Couple Fmoc-Cit-OH to the resin using coupling reagents.

-

Wash the resin with DMF and DCM.

-

-

Fmoc Deprotection: Remove the Fmoc protecting group using a solution of piperidine in DMF.

-

Second Amino Acid Coupling (Valine): Couple Fmoc-Val-OH to the deprotected citrulline on the resin.

-

PABOH Coupling: Couple p-aminobenzyl alcohol to the N-terminus of the Val-Cit dipeptide.

-

Cleavage from Resin: Cleave the peptide-spacer from the resin using a cleavage cocktail.

-

Payload Conjugation:

-

Dissolve the cleaved Fmoc-Val-Cit-PAB-OH and MMAE in anhydrous DMF.

-

Add coupling reagents and stir the reaction at room temperature.

-

Monitor progress by HPLC.

-

-

Purification: Purify the crude product by semi-preparative HPLC to obtain Fmoc-Val-Cit-PAB-MMAE.

dot

References

Technical Guide: Azido-PEG4-Val-Cit-PAB-OH for Advanced Antibody-Drug Conjugate Development

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azido-PEG4-Val-Cit-PAB-OH is a highly versatile and advanced linker for the development of antibody-drug conjugates (ADCs). This heterobifunctional linker is comprised of four key components: an azide (B81097) group for bioorthogonal conjugation, a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, and a p-aminobenzyl alcohol (PAB) self-immolative spacer. This sophisticated design allows for the stable and specific conjugation of cytotoxic payloads to monoclonal antibodies, ensuring systemic stability and promoting targeted intracellular drug release. This guide provides a comprehensive overview of the molecule's properties, detailed experimental protocols for its application in ADC synthesis, and a visualization of the underlying mechanisms.

Core Data Presentation

The physicochemical properties of this compound are summarized in the table below. These data are crucial for designing and executing conjugation strategies and for the quality control of the resulting ADCs.

| Property | Value | Reference(s) |

| Molecular Weight | 652.75 - 652.8 g/mol | [1][2][3][4] |

| Chemical Formula | C₂₉H₄₈N₈O₉ | [1][2][3] |

| Purity | ≥95% - >98% | [1][2][4] |

| CAS Number | 2055024-64-9 | [1][2][4] |

| Storage Conditions | -20°C, protected from light | [2][3] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO and DMF |

Experimental Protocols

The synthesis of a functional ADC using this compound is a multi-step process. The following protocols provide a detailed methodology for each key stage.

Step 1: Payload Activation and Conjugation to Linker

This initial step involves the activation of the PAB-OH group on the linker and subsequent conjugation to the cytotoxic payload. A common method for activating the hydroxyl group is its conversion to a p-nitrophenyl (PNP) carbonate, which then readily reacts with amine-containing payloads.

Materials:

-

This compound

-

Cytotoxic payload with a primary or secondary amine (e.g., Monomethyl Auristatin E - MMAE)

-

p-Nitrophenyl chloroformate (PNP-Cl)

-

Pyridine (B92270) or another suitable non-nucleophilic base

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Diisopropylethylamine (DIPEA)

-

High-Performance Liquid Chromatography (HPLC) for purification

Protocol:

-

Activation of this compound:

-

Dissolve this compound (1 equivalent) in anhydrous DMF.

-

Add pyridine (1.5 equivalents).

-

Slowly add a solution of p-nitrophenyl chloroformate (1.2 equivalents) in anhydrous DCM to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

The product, Azido-PEG4-Val-Cit-PAB-PNP, can be purified by silica (B1680970) gel chromatography or used directly in the next step after solvent removal.

-

-

Conjugation of Payload to Activated Linker:

-

Dissolve the cytotoxic payload (e.g., MMAE, 1 equivalent) in anhydrous DMF.

-

Add DIPEA (2-3 equivalents) to the solution.

-

Add the activated linker, Azido-PEG4-Val-Cit-PAB-PNP (1.1 equivalents), to the payload solution.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by HPLC for the formation of the drug-linker conjugate.

-

Upon completion, purify the Azido-PEG4-Val-Cit-PAB-Payload conjugate by preparative HPLC.

-

Lyophilize the pure fractions to obtain the final drug-linker construct as a solid.

-

Step 2: Antibody-Drug Linker Conjugation via Click Chemistry

The azide-functionalized drug-linker can be conjugated to an alkyne-modified antibody via either a copper-catalyzed (CuAAC) or a strain-promoted (SPAAC) azide-alkyne cycloaddition reaction.

Materials:

-

Alkyne-modified monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

-

Azido-PEG4-Val-Cit-PAB-Payload conjugate

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Sodium ascorbate (B8700270)

-

DMSO or DMF for dissolving the drug-linker

-

Size-exclusion chromatography (SEC) materials for purification

Protocol:

-

Preparation of Reagents:

-

Prepare stock solutions of CuSO₄ (e.g., 20 mM in water), THPTA (e.g., 50 mM in water), and sodium ascorbate (e.g., 100 mM in water, freshly prepared).

-

Dissolve the Azido-PEG4-Val-Cit-PAB-Payload in DMSO to a known concentration.

-

-

Conjugation Reaction:

-

In a reaction vessel, add the alkyne-modified antibody.

-

Add the Azido-PEG4-Val-Cit-PAB-Payload solution to the antibody, typically at a 5-10 fold molar excess.

-

Prepare a premix of CuSO₄ and THPTA (1:5 molar ratio) and add it to the reaction mixture to a final copper concentration of 0.1-0.25 mM.

-

Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM.

-

Incubate the reaction at room temperature for 1-4 hours, with gentle mixing.

-

-

Purification and Analysis:

-

Purify the resulting ADC by size-exclusion chromatography to remove excess drug-linker and other reagents.

-

Analyze the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

-

Materials:

-

Antibody modified with a strained alkyne (e.g., DBCO, BCN) in a suitable buffer (e.g., PBS, pH 7.4)

-

Azido-PEG4-Val-Cit-PAB-Payload conjugate

-

DMSO or DMF for dissolving the drug-linker

-

Size-exclusion chromatography (SEC) materials for purification

Protocol:

-

Preparation of Reagents:

-

Dissolve the Azido-PEG4-Val-Cit-PAB-Payload in DMSO to a known concentration.

-

-

Conjugation Reaction:

-

To the strained alkyne-modified antibody, add the Azido-PEG4-Val-Cit-PAB-Payload solution at a 3-5 fold molar excess. The final concentration of organic co-solvent should be kept low (typically <10%) to maintain antibody stability.

-

Incubate the reaction at room temperature or 4°C for 4-24 hours. The reaction progress can be monitored by HPLC or mass spectrometry.

-

-

Purification and Analysis:

-

Purify the ADC using size-exclusion chromatography.

-

Characterize the purified ADC for DAR, purity, and aggregation.

-

Step 3: In Vitro Cathepsin B Cleavage Assay[7]

This assay confirms the enzymatic release of the payload from the ADC.

Materials:

-

Purified ADC

-

Recombinant human Cathepsin B

-

Assay Buffer: 50 mM sodium acetate, 2 mM DTT, pH 5.0-6.0

-

Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

-

LC-MS/MS system for analysis

Protocol:

-

Enzyme Activation:

-

Prepare a working solution of Cathepsin B in the assay buffer. The optimal concentration should be determined empirically (e.g., 20-50 nM).

-

Pre-incubate the enzyme solution at 37°C for 10-15 minutes.

-

-

Cleavage Reaction:

-

In a microcentrifuge tube, add the ADC to the pre-warmed assay buffer to a final concentration of 1-10 µM.

-

Initiate the reaction by adding the activated Cathepsin B.

-

Incubate the reaction at 37°C.

-

-

Time-Point Sampling and Analysis:

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and immediately quench it by adding an excess of cold quenching solution.

-

Analyze the quenched samples by LC-MS/MS to quantify the released payload.

-

A control reaction without Cathepsin B should be run in parallel to assess the linker's stability.

-

Step 4: Determination of Drug-to-Antibody Ratio (DAR)[8][9]

The average DAR is a critical quality attribute of an ADC. Several methods can be used for its determination.

-

Hydrophobic Interaction Chromatography (HIC): This is a widely used method that separates ADC species based on the number of conjugated drug-linker moieties. The weighted average of the peak areas corresponding to different drug-loaded species gives the average DAR.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often performed after reducing the ADC to separate the light and heavy chains, this method can provide information on the distribution of the drug on each chain.

-

Mass Spectrometry (MS): Intact mass analysis of the ADC or its subunits can provide precise mass measurements, allowing for the determination of the number of conjugated drug-linkers and the calculation of the DAR.

-

UV/Vis Spectroscopy: By measuring the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance of the payload, the average DAR can be calculated using the Beer-Lambert law, provided the extinction coefficients of both the antibody and the payload are known.[5][6]

Mandatory Visualizations

ADC Synthesis and Mechanism of Action Workflow

The following diagram illustrates the overall workflow for the synthesis of an ADC using this compound and its subsequent mechanism of action leading to targeted cell killing.

Caption: Workflow of ADC synthesis and its targeted mechanism of action.

Signaling Pathway of Intracellular Drug Release

This diagram details the enzymatic cleavage and self-immolation cascade that leads to the release of the active payload inside the target cell.

Caption: Intracellular payload release via enzymatic cleavage and self-immolation.

References

- 1. precisepeg.com [precisepeg.com]

- 2. This compound, ADC linker, 2055024-64-9 | BroadPharm [broadpharm.com]

- 3. This compound|COA [dcchemicals.com]

- 4. This compound, CAS 2055024-64-9 | AxisPharm [axispharm.com]

- 5. benchchem.com [benchchem.com]

- 6. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]

In-Depth Technical Guide: Solubility and Handling of Azido-PEG4-Val-Cit-PAB-OH in DMSO

This technical guide provides a comprehensive overview of the solubility characteristics of Azido-PEG4-Val-Cit-PAB-OH in dimethyl sulfoxide (B87167) (DMSO), aimed at researchers, scientists, and professionals in drug development. This document outlines key solubility data from related compounds, recommended handling procedures, and the functional context of this linker in antibody-drug conjugate (ADC) and Proteolysis Targeting Chimera (PROTAC) applications.

Overview of this compound

This compound is a versatile linker molecule integral to the synthesis of ADCs and PROTACs.[1] Its structure incorporates several key functional components:

-

Azido Group (N3): Enables "click chemistry" reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), for conjugation to molecules containing alkyne, DBCO, or BCN groups.[1][2]

-

PEG4 Spacer: A hydrophilic polyethylene (B3416737) glycol spacer that enhances solubility and provides steric accessibility.[2]

-

Valine-Citrulline (Val-Cit) Dipeptide: A protease-cleavable linker that is specifically recognized and cleaved by lysosomal enzymes, such as Cathepsin B, within the target cell.

-

p-Aminobenzyl Alcohol (PAB) Spacer: Acts as a self-immolative unit that releases the conjugated payload following the cleavage of the Val-Cit linker.

-

Hydroxyl Group (-OH): A reactive site for the attachment of a drug payload.

Solubility in DMSO

Solubility of Related Compounds in DMSO

The following table summarizes the solubility of structurally related ADC linkers and drug-linker conjugates in DMSO, offering a reference for estimating the solubility of this compound.

| Compound | Molecular Weight ( g/mol ) | Solubility in DMSO | Notes |

| Azido-PEG(4)-Val-Cit-PAB-PNP | 817.84 | 100 mg/mL (122.27 mM)[4] | Requires sonication; hygroscopic DMSO can affect solubility.[4] |

| Azide-PEG4-VC-PAB-Doxorubicin | 1222.25 | 100 mg/mL (81.82 mM)[5] | Requires sonication; use of newly opened DMSO is recommended.[5] |

| Azido-PEG4-Val-Cit-PAB-MMAE | 1396.7 | Soluble[6] | Also soluble in DCM and DMF.[6] The compound is noted to be unstable in solution.[7] |

| Azide-PEG4-Val-Cit-PAB-SN-38 | 1071.2 | Soluble in DMF | DMSO solubility is not explicitly stated, but DMF solubility suggests likely solubility in DMSO. |

Experimental Protocol for Dissolution in DMSO

Based on the handling instructions for related compounds, the following protocol is recommended for dissolving this compound in DMSO.

Materials:

-

This compound (solid)

-

Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Ultrasonic bath

-

Sterile, tightly sealed vials

Protocol:

-

Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature for at least one hour.[8]

-

Solvent Addition: In a sterile vial, add the desired volume of fresh, anhydrous DMSO. The use of hygroscopic (water-absorbed) DMSO can significantly impact solubility and is not recommended.[4][5]

-

Compound Addition: Carefully weigh and add the solid this compound to the DMSO.

-

Initial Dissolution: Tightly seal the vial and vortex for 1-2 minutes to facilitate initial dissolution.

-

Sonication: If the compound is not fully dissolved, place the vial in an ultrasonic bath. Sonicate in short bursts, monitoring the solution for clarity. This process may be necessary to achieve higher concentrations.[4][5]

-

Storage of Stock Solutions: It is recommended to prepare and use solutions on the same day.[8] If stock solutions must be prepared in advance, they should be stored as aliquots in tightly sealed vials at -20°C for up to one month or -80°C for up to six months.[4][8] Avoid repeated freeze-thaw cycles.

Application in Antibody-Drug Conjugate (ADC) Development

This compound serves as a critical linker for conjugating a cytotoxic payload to an antibody. The following diagrams illustrate the logical workflow for ADC synthesis and the intracellular mechanism of action.

The diagram above illustrates the general workflow for synthesizing an ADC using the this compound linker. The linker is first conjugated to the cytotoxic payload. In parallel, the monoclonal antibody is modified to introduce a reactive handle for click chemistry (e.g., an alkyne or DBCO group). Finally, the activated linker-payload is conjugated to the modified antibody via a click chemistry reaction to form the final ADC.

This diagram outlines the mechanism of action for an ADC utilizing a Val-Cit cleavable linker. After binding to a target receptor on a cancer cell, the ADC is internalized and trafficked to the lysosome. Inside the lysosome, Cathepsin B cleaves the Val-Cit dipeptide, leading to the self-immolation of the PAB spacer and the subsequent release of the active cytotoxic payload, which can then induce cell death.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, CAS 2055024-64-9 | AxisPharm [axispharm.com]

- 3. Azido-PEG4-Val-Ala-PAB-SN38, ADC linker | BroadPharm [broadpharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Azido-PEG4-Val-Cit-PAB-MMAE, ADC linker, 1869126-64-6 | BroadPharm [broadpharm.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound|COA [dcchemicals.com]

A Technical Guide to Cleavable Linkers in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of cleavable linkers, a critical component in the design and efficacy of Antibody-Drug Conjugates (ADCs). This document will delve into the core principles of cleavable linker technology, offering a comparative analysis of leading suppliers, quantitative data on linker performance, detailed experimental protocols for their evaluation, and visual representations of the key biological and experimental processes.

Introduction to Cleavable ADC Linkers

Antibody-Drug Conjugates are a class of targeted therapeutics designed to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. The linker, which connects the antibody to the payload, is a pivotal element that dictates the stability, efficacy, and safety profile of the ADC. Cleavable linkers are designed to be stable in systemic circulation and to release the cytotoxic payload upon encountering specific triggers within the tumor microenvironment or inside the target cancer cell.

The primary mechanisms of cleavage are:

-

Protease-sensitivity: These linkers incorporate a peptide sequence (e.g., valine-citrulline) that is recognized and cleaved by lysosomal proteases, such as cathepsin B, which are often overexpressed in tumor cells.

-

pH-sensitivity (Acid-labile): These linkers, often containing a hydrazone bond, are stable at the physiological pH of blood (pH 7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).

-

Glutathione-sensitivity (Disulfide-based): These linkers contain a disulfide bond that is cleaved in the reducing environment of the cytoplasm, where the concentration of glutathione (B108866) is significantly higher than in the bloodstream.

Leading Suppliers of Cleavable ADC Linkers

A number of companies specialize in the development and supply of cleavable ADC linkers, offering a range of linker types with various functionalities. Below is a summary of some of the key suppliers in this space.

| Supplier | Key Cleavable Linker Offerings | Custom Synthesis | Notes |

| BroadPharm | Val-Cit, Val-Ala, Disulfide, Photocleavable linkers. Offers a variety of PEGylated and dual-payload linkers. | Yes | Provides a wide array of ADC linkers and bioconjugation reagents. |

| BOC Sciences | Protease-cleavable (e.g., Val-Cit), Acid-cleavable (Hydrazone), Disulfide linkers, and β-glucuronide linkers. | Yes | Offers a comprehensive portfolio of ADC components and custom synthesis services. |

| Creative Biolabs | Peptide linkers (Val-Cit, Phe-Lys), pH-sensitive linkers, Disulfide linkers, and β-glucuronide linkers. | Yes | Provides a "DrugLnk" platform for custom linker design and synthesis. |

| MedChemExpress | A wide range of cleavable linkers including Val-Cit, Gly-Gly-Phe-Gly, and various PEGylated linkers for research use. | Not explicitly stated | Extensive catalog of small molecules and linkers for preclinical research. |

| NJ Bio | Offers a variety of cleavable linkers including enzyme-cleavable, pH-sensitive, and disulfide linkers. Provides linker-payload synthesis services. | Yes | Specializes in integrated chemistry and bioconjugation services for ADC development.[1][2][3] |

| Glycomindsynth | Specializes in the design and synthesis of cleavable and non-cleavable linkers, including peptide and PEG linkers. | Yes | Focuses on custom synthesis for biopharmaceutical research. |

| Click Chemistry Tools | Provides a range of click chemistry reagents, including cleavable linkers for bioconjugation. | Yes | Specializes in tools for bioorthogonal chemistry.[4][5] |

| Thermo Fisher Scientific | Offers a selection of crosslinkers and reagents for bioconjugation, some of which can be adapted for ADC applications. | Yes | A major supplier of life sciences research tools. |

| Sigma-Aldrich (Merck) | Provides a variety of chemical reagents, including crosslinkers with cleavable functionalities like disulfide bonds. | Yes | A large and established supplier of chemicals and laboratory equipment. |

Quantitative Data on Cleavable Linker Performance

The selection of a cleavable linker is a critical decision in ADC design, driven by the desired balance between stability in circulation and efficient payload release at the target site. The following tables summarize key quantitative data for different types of cleavable linkers.

Table 1: Plasma Stability of Cleavable Linkers

| Linker Type | Linker Example | Plasma Half-life (t½) | Species | Reference |

| Protease-sensitive | Val-Cit-PABC | >150 hours | Human | [6] |

| Protease-sensitive | Val-Ala-PABC | Stable | Human | [6] |

| Acid-sensitive | Hydrazone | ~48 hours | Human | [7] |

| Disulfide | SPDB | ~100 hours | Human | [8] |

Table 2: In Vitro Cleavage Kinetics

| Linker Type | Linker Example | Cleavage Condition | Cleavage Rate/Efficiency | Reference |

| Protease-sensitive | Val-Cit | Cathepsin B | High | [9][] |

| Protease-sensitive | Val-Ala | Cathepsin B | Moderate | [] |

| Protease-sensitive | Phe-Lys | Cathepsin B | High | [11] |

| Acid-sensitive | Hydrazone | pH 5.0 | Rapid | [7] |

| Disulfide | SPP | 1 mM Glutathione | ~50% in 4 hours | [8] |

Experimental Protocols

Detailed and robust experimental protocols are essential for the characterization and selection of the optimal cleavable linker for a given ADC.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the rate of payload deconjugation from an ADC in plasma over time.

Materials:

-

Antibody-Drug Conjugate (ADC)

-

Plasma (human, mouse, rat, etc.)

-

Phosphate-buffered saline (PBS)

-

Affinity purification resin (e.g., Protein A or Protein G)

-

Elution buffer

-

Neutralization buffer

-

LC-MS/MS system

Procedure:

-

Incubate the ADC at a final concentration of 1 mg/mL in plasma at 37°C.

-

At various time points (e.g., 0, 6, 24, 48, 72, 96, 144 hours), withdraw an aliquot of the plasma/ADC mixture.

-

Immediately quench the reaction by diluting the sample in cold PBS.

-

Capture the ADC from the plasma sample using Protein A or Protein G affinity chromatography.

-

Wash the captured ADC to remove non-specifically bound plasma proteins.

-

Elute the ADC from the affinity resin.

-

Neutralize the eluted sample.

-